A Comprehensive Guide to the Structural Elucidation of 3-[(3-Methylbenzyl)thio]-1-propanamine
A Comprehensive Guide to the Structural Elucidation of 3-[(3-Methylbenzyl)thio]-1-propanamine
Abstract
The rigorous identification and structural confirmation of novel chemical entities are foundational to modern drug discovery and development. This whitepaper provides an in-depth technical guide to the comprehensive structural elucidation of 3-[(3-Methylbenzyl)thio]-1-propanamine, a molecule featuring a primary amine, a thioether linkage, and a substituted aromatic ring. This document outlines a systematic, multi-technique approach, beginning with purity assessment via High-Performance Liquid Chromatography (HPLC) and culminating in unambiguous structural confirmation through a suite of spectroscopic methods. We will delve into the practical application and theoretical underpinnings of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. The causality behind experimental choices is emphasized, ensuring a self-validating analytical workflow that meets the stringent quality and regulatory standards of the pharmaceutical industry.[1][2][3]
Introduction: The Analytical Imperative
In pharmaceutical research, the precise molecular structure of a compound dictates its biological activity, safety profile, and intellectual property value. The process of structural elucidation is therefore not merely a characterization step but a critical component of the overall drug development process.[4] For a novel compound like 3-[(3-Methylbenzyl)thio]-1-propanamine, a methodical approach is required to piece together its constituent parts—a propyl amine chain, a benzyl group with a methyl substituent, and a connecting sulfur atom—and confirm their precise connectivity.
This guide is structured to mirror the logical progression of an investigation in a professional laboratory setting. We begin by establishing the purity and molecular formula of the analyte, which are prerequisites for any detailed structural analysis. Subsequently, we employ a synergistic combination of spectroscopic techniques to build a complete picture of the molecule, bond by bond.
Foundational Analysis: Purity and Molecular Formula
Before delving into complex structural analysis, it is imperative to confirm the purity of the analyte and determine its molecular formula. These initial steps prevent the misinterpretation of data due to contaminants and provide the fundamental building blocks for the subsequent structural puzzle.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for verifying the purity of pharmaceutical compounds due to its high resolution and sensitivity.[5][6][][8] A properly developed HPLC method can separate the target compound from synthesis by-products, residual starting materials, and degradation products.[5][]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is determined by the area percentage of the main peak relative to the total peak area. For regulatory purposes, a purity level of >95% is typically required.[9]
Molecular Formula Determination by High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement.[10] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, as it typically produces the protonated molecular ion [M+H]⁺.[11]
Experimental Protocol: HRMS Analysis
-
Instrumentation: ESI Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Sample Infusion: Infuse the HPLC sample solution directly into the mass spectrometer.
-
Data Analysis: The measured mass of the [M+H]⁺ ion is used to calculate the molecular formula. The high mass accuracy of the instrument (typically <5 ppm) significantly limits the number of possible elemental compositions.[10]
Expected Data for 3-[(3-Methylbenzyl)thio]-1-propanamine:
-
Chemical Formula: C₁₁H₁₇NS
-
Exact Mass: 195.1082
-
Expected [M+H]⁺: 196.1154
A measured m/z of 196.1154 would strongly support the proposed molecular formula.
Spectroscopic Analysis: Assembling the Structural Puzzle
With purity and molecular formula established, we proceed to the detailed structural investigation using a combination of IR and NMR spectroscopy. This multi-faceted approach ensures that every aspect of the molecular structure is rigorously confirmed.[12][13]
Functional Group Identification by Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrumentation: FTIR spectrometer with an ATR accessory.
-
Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically collected over a range of 4000-600 cm⁻¹.
Expected IR Absorptions for 3-[(3-Methylbenzyl)thio]-1-propanamine:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300-3400 | N-H Stretch | Primary Amine (-NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretches, confirming a primary amine.[14][15][16][17][18] |
| ~3000-3100 | C-H Stretch | Aromatic | Indicates the presence of the benzene ring. |
| ~2850-2960 | C-H Stretch | Aliphatic | Confirms the presence of sp³ hybridized carbons in the propyl and benzyl groups. |
| ~1600 | N-H Bend | Primary Amine (-NH₂) | A characteristic bending vibration for primary amines.[14] |
| ~1450-1500 | C=C Stretch | Aromatic Ring | Further evidence for the benzene ring. |
| ~1020-1250 | C-N Stretch | Aliphatic Amine | Confirms the carbon-nitrogen bond.[14] |
The presence of these key bands provides strong initial evidence for the major functional groups within the molecule.
Comprehensive Structural Mapping with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[12] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will employ a suite of 1D and 2D NMR experiments to solve the structure.[19]
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C{¹H} NMR: Proton-decoupled carbon experiment.
-
DEPT-135: Distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations.[20][21]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[20][21]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.[20][22]
-
3.2.1 Analysis of ¹H and ¹³C NMR Data
Based on the known structure of 3-[(3-Methylbenzyl)thio]-1-propanamine, we can predict the expected NMR signals.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~7.0-7.2 | m | 4H | Ar-H |
| b | ~3.65 | s | 2H | Ar-CH ₂-S |
| c | ~2.75 | t | 2H | S-CH₂-CH₂-CH ₂-NH₂ |
| d | ~2.50 | t | 2H | S-CH ₂-CH₂-CH₂-NH₂ |
| e | ~2.30 | s | 3H | Ar-CH ₃ |
| f | ~1.75 | quint | 2H | S-CH₂-CH ₂-CH₂-NH₂ |
| g | ~1.40 | br s | 2H | -NH ₂ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Label | Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 1 | ~138.0 | Quarternary (absent) | Ar-C -CH₃ |
| 2 | ~137.5 | Quarternary (absent) | Ar-C -CH₂ |
| 3 | ~129.0 | CH (positive) | Ar-C H |
| 4 | ~128.5 | CH (positive) | Ar-C H |
| 5 | ~128.0 | CH (positive) | Ar-C H |
| 6 | ~126.0 | CH (positive) | Ar-C H |
| 7 | ~41.0 | CH₂ (negative) | S-CH₂-CH₂-C H₂-NH₂ |
| 8 | ~36.0 | CH₂ (negative) | Ar-C H₂-S |
| 9 | ~32.0 | CH₂ (negative) | S-C H₂-CH₂-CH₂-NH₂ |
| 10 | ~31.0 | CH₂ (negative) | S-CH₂-C H₂-CH₂-NH₂ |
| 11 | ~21.5 | CH₃ (positive) | Ar-C H₃ |
3.2.2 Elucidation through 2D NMR Correlations
While 1D NMR provides the list of parts, 2D NMR shows how they are connected.
-
COSY: This experiment would reveal the connectivity within the propyl chain. We would expect to see a cross-peak between the protons at positions d (~2.50 ppm) and f (~1.75 ppm), and another between f (~1.75 ppm) and c (~2.75 ppm). This confirms the -CH₂-CH₂-CH₂- sequence.
-
HSQC: This experiment maps each proton directly to the carbon it is attached to. For example, the proton signal b at ~3.65 ppm would show a correlation to the carbon signal 8 at ~36.0 ppm, confirming the Ar-C H₂-S assignment.
-
HMBC: This is the key experiment for connecting the isolated fragments.
-
The benzylic protons (b , ~3.65 ppm) would show a correlation to the aromatic quaternary carbon (2 , ~137.5 ppm) and the sulfur-adjacent propyl carbon (9 , ~32.0 ppm), definitively linking the benzyl group to the propyl chain via the sulfur atom.
-
The aromatic protons (a , ~7.0-7.2 ppm) would show correlations to the methyl carbon (11 , ~21.5 ppm), confirming the position of the methyl group on the ring.
-
The methyl protons (e , ~2.30 ppm) would show correlations to the aromatic carbons (1 , 3 , 6 ), further solidifying the substitution pattern on the aromatic ring.
-
HMBC Correlation Diagram
Caption: Key HMBC correlations for structural assembly.
Conclusion: A Self-Validating Approach
The structural elucidation of 3-[(3-Methylbenzyl)thio]-1-propanamine is achieved through a logical and systematic application of modern analytical techniques. The workflow begins with establishing purity and molecular formula using HPLC and HRMS, respectively. This foundational data provides the necessary context for the detailed structural investigation that follows. IR spectroscopy offers a quick confirmation of key functional groups, while a comprehensive suite of 1D and 2D NMR experiments provides the definitive evidence for the precise atomic connectivity. Each step in this process serves to validate the others, culminating in an unambiguous and robust structural assignment. This integrated approach, grounded in authoritative analytical principles, is essential for advancing compounds through the drug development pipeline with confidence and regulatory compliance.[1][3][23]
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